molecular formula C18H20ClNO3 B2638003 N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine CAS No. 866020-46-4

N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine

Cat. No.: B2638003
CAS No.: 866020-46-4
M. Wt: 333.81
InChI Key: QSSJNHWNGJCRAB-UDWIEESQSA-N
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Description

N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine is an organic compound characterized by its unique structure, which includes a chloro and methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with 2-(3,4-dimethoxyphenyl)ethanamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine shares structural similarities with other Schiff bases and aromatic amines.
  • Compounds such as N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-1-propanamine and N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-1-butanamine are structurally related and may exhibit similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-21-16-6-5-14(10-15(16)19)12-20-9-8-13-4-7-17(22-2)18(11-13)23-3/h4-7,10-12H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSJNHWNGJCRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN=CC2=CC(=C(C=C2)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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